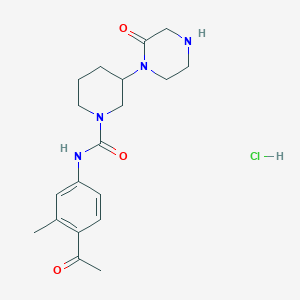
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide, also known as ADPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADPC is a pyridine-carboxamide derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide inhibits the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide induces apoptosis by activating caspase-3 and -9 and downregulating Bcl-2 expression. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Inflammatory cytokine production is inhibited by 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide through the inhibition of the NF-κB signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is its high purity and yield, which makes it suitable for use in laboratory experiments. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is also stable under various conditions, which makes it easy to handle and store. However, one limitation of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis methods to improve its yield and purity. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Additionally, the combination of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide with other drugs or therapies can be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can be achieved through various methods, including the reaction of pyridine-3-carboxamide with 3-oxo-1,2-dihydroinden-1-yl acetic acid, followed by acetylation and methylation. Another method involves the reaction of 3-acetyl-2,6-dimethylpyridine with 3-oxo-1,2-dihydroinden-1-ylamine, followed by acetylation and methylation. These methods have been optimized to yield high purity and yield of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various scientific research areas. One of the most promising applications of 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide is in the treatment of cancer. Studies have shown that 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. 5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide has also been studied for its anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
5-acetyl-2,6-dimethyl-N-(3-oxo-1,2-dihydroinden-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-10-15(12(3)22)8-16(11(2)20-10)19(24)21-17-9-18(23)14-7-5-4-6-13(14)17/h4-8,17H,9H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQAMOTWFIGTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)NC2CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![2-(6-oxa-9-azaspiro[4.5]decan-9-yl)-2-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B7429662.png)

![3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![3-[(3-Cyanopyridin-4-yl)-methylamino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429728.png)